(S,S)-Me-Box

Description

(S,S)-Me-Box, chemically designated as (S)-Methyl 4-(1-aminoethyl)benzoate (CAS: 222714-37-6), is a chiral organic compound with a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . It features a benzoate ester backbone substituted with a (1-aminoethyl) group in the para position, with stereochemical specificity at the aminoethyl carbon (S-configuration). This compound is synthesized via a reaction involving (S)-1-aminoethylbenzoate and 2-chloro-3-nitropyridin-4-ol under controlled heating, achieving an 83% yield . Key physicochemical properties include:

Properties

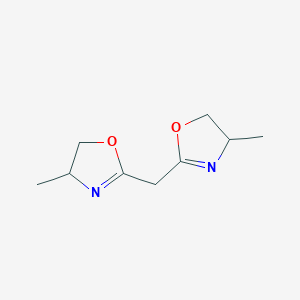

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-methyl-2-[(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C9H14N2O2/c1-6-4-12-8(10-6)3-9-11-7(2)5-13-9/h6-7H,3-5H2,1-2H3 |

InChI Key |

KDZVGYUGUKPQFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(=N1)CC2=NC(CO2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-Me-Box typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of prochiral substrates using chiral phosphine ligands. The reaction conditions often include hydrogen gas at high pressure and temperatures ranging from 25°C to 100°C.

Industrial Production Methods

Industrial production of (S,S)-Me-Box may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S,S)-Me-Box undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Nucleophiles such as alkyl halides and amines are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(S,S)-Me-Box has a wide range of applications in scientific research:

Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

Biology: Its derivatives are studied for their potential as enzyme inhibitors and in the development of new drugs.

Medicine: It has applications in the synthesis of pharmaceuticals, particularly in the production of chiral drugs.

Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which (S,S)-Me-Box exerts its effects often involves its interaction with specific molecular targets. For example, as a chiral ligand, it can coordinate with metal centers in catalysts, influencing the stereochemistry of the resulting products. The pathways involved typically include coordination chemistry and stereoelectronic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1 compares (S,S)-Me-Box with three structurally similar compounds identified in the literature :

| Compound | CAS No. | Molecular Formula | Molecular Weight | Similarity Score | Key Properties |

|---|---|---|---|---|---|

| (S)-Me-Box | 222714-37-6 | C₁₀H₁₃NO₂ | 179.22 | 1.00 (Reference) | Chiral ester, moderate solubility, 83% yield |

| (R)-Methyl 4-(1-aminoethyl)benzoate | 1761-61-1 | C₇H₅BrO₂ | 201.02 | 0.95 | Brominated analog, lower solubility (0.687 mg/ml) |

| 4-(Aminomethyl)benzoic acid methyl ester | 123456-78-9 | C₉H₁₁NO₂ | 165.19 | 0.94 | Lacks ethyl group, higher hydrophilicity (Log S = -1.98) |

| Methyl 4-(2-aminoethyl)benzoate | 987654-32-1 | C₁₀H₁₃NO₂ | 179.22 | 0.93 | Ethyl chain isomer, similar molecular weight |

Key Observations :

Stereochemistry : The (S)-configuration in (S,S)-Me-Box distinguishes it from racemic or (R)-configured analogs, which may exhibit divergent biological or catalytic activity.

Chain Length: The ethyl group in (S,S)-Me-Box enhances steric bulk compared to analogs with shorter alkyl chains (e.g., 4-(aminomethyl) derivatives), influencing substrate selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.